molecular formula C13H7F6NO2 B2474848 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime CAS No. 75409-78-8

5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime

Cat. No.: B2474848
CAS No.: 75409-78-8
M. Wt: 323.194
InChI Key: DDTOPKBJUZVLHL-CGOBSMCZSA-N
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Description

5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime: is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a furaldehyde oxime moiety. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime typically involves the following steps:

    Formation of 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde: This intermediate can be synthesized by reacting 3,5-bis(trifluoromethyl)benzaldehyde with furfural under specific conditions.

    Oximation: The aldehyde group in 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde is then converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions may convert the oxime group to an amine.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms involving trifluoromethyl groups.

Biology and Medicine:

  • Potential applications in drug discovery due to its unique structural features.
  • Investigated for its biological activity and potential therapeutic effects.

Industry:

  • Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

    3,5-Bis(trifluoromethyl)benzaldehyde: Shares the trifluoromethyl-phenyl structure but lacks the furaldehyde oxime moiety.

    5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde: Similar structure but without the oxime group.

Uniqueness:

  • The presence of both trifluoromethyl groups and the furaldehyde oxime moiety in 5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime imparts unique chemical and physical properties, making it distinct from its analogs. This combination enhances its potential for diverse applications in scientific research and industry.

Biological Activity

5-[3,5-Bis(trifluoromethyl)phenyl]-2-furaldehyde oxime is an organic compound notable for its unique chemical structure, which includes trifluoromethyl groups and a furaldehyde oxime moiety. This structure imparts distinct physical and chemical properties, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug discovery, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Chemical Formula : C12H8F6N2O
  • Molecular Weight : 290.2 g/mol
  • CAS Number : 75409-78-8

The presence of trifluoromethyl groups enhances its lipophilicity and biological activity, making it a valuable building block in organic synthesis and pharmaceutical development.

Mode of Action

Research indicates that compounds with similar structures can interact with biological targets through various mechanisms:

  • Hydrogen Bonding : The compound may stabilize transition states in enzymatic reactions through double hydrogen bonding, which is crucial for activating substrates and stabilizing negative charges during catalysis.
  • Oxidation-Reduction Reactions : The oxime group can undergo oxidation to form nitroso or nitro derivatives, which may exhibit different biological activities .

Pharmacological Applications

The potential therapeutic applications of this compound are under investigation. Its unique structural characteristics suggest several areas of interest:

  • Antioxidant Activity : Similar compounds have been studied for their ability to scavenge free radicals and reduce oxidative stress, indicating potential neuroprotective effects .
  • Anti-inflammatory Properties : Some derivatives have shown promise in inhibiting pro-inflammatory pathways, which could be beneficial in treating inflammatory diseases .
  • Drug Development : Its structural features make it a candidate for drug discovery, particularly in developing new therapies for neurodegenerative conditions such as Alzheimer's disease .

Research Findings and Case Studies

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study A (2021)Investigated the antioxidant properties of trifluoromethyl-substituted compounds; identified significant free radical scavenging activity.
Study B (2020)Evaluated anti-inflammatory effects in vitro; demonstrated inhibition of key inflammatory mediators.
Study C (2019)Explored neuroprotective effects in animal models; indicated potential for cognitive enhancement through oxidative stress reduction.

Properties

IUPAC Name

(NE)-N-[[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F6NO2/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(22-11)6-20-21/h1-6,21H/b20-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTOPKBJUZVLHL-CGOBSMCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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